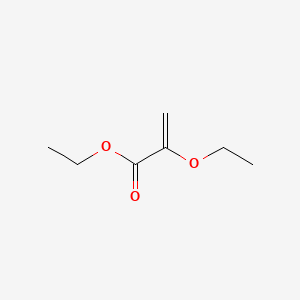

ethyl 2-ethoxy acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-9-6(3)7(8)10-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMSGMOIAQWILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504877 | |

| Record name | Ethyl 2-ethoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22121-86-4 | |

| Record name | Ethyl 2-ethoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Acrylate Chemistry

Acrylates are a class of chemical compounds that are esters of acrylic acid. cymitquimica.com They are known for their vinyl group, which readily undergoes polymerization. cymitquimica.com This reactivity makes them valuable monomers in the production of a wide array of polymers with diverse applications. cymitquimica.coma2bchem.com The general structure of an acrylate (B77674) consists of a vinyl group attached to a carbonyl carbon. The versatility of acrylate chemistry stems from the ability to modify the ester group (R-group), which in turn influences the properties of the resulting polymer. wikipedia.org

Ethyl 2-ethoxy acrylate fits within this broader class of acrylate esters. However, it is distinguished by the presence of an ethoxy group (-OCH2CH3) at the alpha-position of the acrylate structure. This substitution is a key feature that differentiates it from more common acrylates like methyl acrylate or ethyl acrylate and leads to unique characteristics in its reactivity and the properties of its corresponding polymers.

Significance of the Ethoxy Moiety in Acrylate Derivatives

The introduction of an ethoxy group onto the acrylate (B77674) backbone has a notable impact on the molecule's properties and the subsequent polymers. This substituent can influence several key characteristics:

Reactivity: The presence of the ethoxy group can alter the electron distribution within the monomer, thereby affecting its reactivity during polymerization. Research has shown that the introduction of an ethoxy substituent can increase the reactivity of certain acrylate derivatives. mdpi.comresearchgate.net

Polymer Properties: The ethoxy moiety can impact the physical and chemical properties of the resulting polymer. For instance, the presence of ether linkages can enhance the flexibility of the polymer chain. This can lead to polymers with a lower glass transition temperature, making them suitable for applications requiring flexibility.

Hydrophilicity: The ether oxygen in the ethoxy group can participate in hydrogen bonding, which can influence the polymer's interaction with water and other polar solvents. This can be a critical factor in applications such as hydrogels and biomedical materials.

Overview of Research Trajectories for Ethyl 2 Ethoxy Acrylate

Classical and Contemporary Synthesis Routes for this compound and Analogues

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the ester or the construction of the substituted alkene.

Esterification Pathways

Esterification represents a fundamental method for the synthesis of acrylates. In a general sense, this involves the reaction of a carboxylic acid or its derivative with an alcohol. core.ac.uk For analogous compounds, direct esterification of acrylic acid with the corresponding alcohol, such as 2-ethoxyethanol, is a common industrial practice, often catalyzed by strong acids like sulfuric acid.

A more contemporary and specific method for the synthesis of ethyl ethoxy acrylate has been disclosed in the patent literature. This process avoids the direct use of acrylic acid and instead builds the molecule from simpler precursors. The method involves reacting ethyl acetate and sodium ethoxide in a toluene (B28343) solvent under a carbon monoxide atmosphere to form a formyl ethyl acetate sodium salt suspension. This intermediate is then reacted with ethanol in the presence of HCl gas and carbon dioxide to yield the target product, ethyl ethoxy acrylate. google.com

| Precursors | Reagents & Conditions | Product | Reference |

| Ethyl acetate, Sodium ethoxide | 1. Toluene, CO (10–50 atm), 50–90 °C, 1–5 h | Formyl ethyl acetate sodium salt | google.com |

| Formyl ethyl acetate sodium salt, Ethanol | 2. HCl (gas), CO2 (20–30 atm) | Ethyl ethoxy acrylate | google.com |

Reactions Involving Alkene Functionalization

The formation of the substituted alkene is a key step in many synthetic routes to analogues of this compound. A common strategy involves the condensation of a β-ketoester with an orthoformate. For instance, the synthesis of 2-acetyl-3-ethoxyacrylic acid ethyl ester, a structurally related compound, is achieved by refluxing ethyl acetoacetate (B1235776) with ethyl orthoformate and acetic anhydride. wordpress.com In this reaction, the ethyl orthoformate serves as the source of the ethoxy group on the double bond.

This type of condensation reaction is a powerful tool for constructing electron-rich alkenes. The general mechanism involves the formation of an enol or enolate from the ketoester, which then attacks the orthoformate, followed by elimination to generate the ethoxy-substituted double bond.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| Ethyl acetoacetate, Ethyl orthoformate | Acetic anhydride, Reflux at 150°C for 90 min | 2-acetyl-3-ethoxyacrylic acid ethyl ester | Not specified in abstract, but a procedure is detailed | wordpress.com |

| Ethyl (2,4-dichloro-5-fluoro-3-nitrobenzoyl)-acetate, Triethyl orthoformate | Acetic anhydride, 150°-160° C for 3 hours | Ethyl 2-(2,4-dichloro-5-fluoro-3-nitro-benzoyl)-3-ethoxy-acrylate | Not specified, obtained as an oily residue | prepchem.com |

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified at its key functional groups: the ethoxy moiety and the acrylate core. These modifications allow for the fine-tuning of the molecule's properties for various applications.

Functional Group Interconversions at the Ethoxy Moiety

The ethoxy group, being an ether, is generally stable. However, under specific conditions, it can undergo functional group interconversions. wikipedia.orgsolubilityofthings.com While direct examples for this compound are not prevalent in the provided literature, established organic chemistry principles suggest potential transformations.

One of the primary reactions of ethers is cleavage, which can be achieved using strong acids like HBr or HI. This would convert the ethoxy group into a hydroxyl group, yielding ethyl 2-hydroxy-acrylate, a different functionalized monomer. This transformation would significantly alter the polarity and reactivity of the molecule.

Furthermore, the synthesis of related compounds with different alkoxy groups, such as those derived from geraniol, indicates that the choice of alcohol or orthoformate in the initial synthesis is the most straightforward way to introduce diversity at this position. rsc.org

Modifications of the Acrylate Core

The acrylate core of this compound is a versatile functional group that can undergo a variety of chemical transformations. wikipedia.org The electron-deficient double bond is susceptible to nucleophilic attack, and the ester can be hydrolyzed or transesterified.

Polymerization: Like other acrylate monomers, this compound can undergo polymerization to form polyacrylates. This is a common reaction for producing polymers with a wide range of properties. google.com The polymerization can be initiated by free-radical initiators, or through controlled radical polymerization techniques to achieve well-defined polymer architectures.

Thiol-Ene Reactions: The alkene of the acrylate can participate in thiol-ene reactions. This "click" chemistry approach allows for the efficient and specific addition of thiols across the double bond, introducing a wide range of functional groups. rsc.orgnih.gov This post-polymerization modification is a powerful tool for creating functional materials. For example, poly(geranyl acrylate) has been functionalized using various thiols via photoinduced thiol-ene reactions. rsc.org

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-ethoxyacrylic acid and ethanol. This reaction is a fundamental transformation of esters.

| Reaction Type | Reagents & Conditions | Product Type | Significance | Reference |

| Polymerization | Radical initiators (e.g., AIBN, benzoyl peroxide) | Poly(this compound) | Formation of polymers for various material applications | google.com |

| Thiol-Ene Reaction | Thiol (R-SH), Photoinitiator or thermal conditions | Thioether adduct | Post-polymerization functionalization, introduction of new functional groups | rsc.orgnih.gov |

| Hydrolysis | Acid or base catalyst, Water | 2-Ethoxyacrylic acid, Ethanol | Cleavage of the ester group |

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. Ethyl 2-ethoxyacrylate, possessing a reactive double bond, readily participates in such transformations.

Diels-Alder Reactivity and Adduct Formation

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, an alkene or alkyne. Ethyl 2-ethoxyacrylate can function as a dienophile in these reactions. For instance, it can react with dienes to form complex cyclic molecules. smolecule.com The α,β-unsaturated ester component of the molecule acts as the dienophile in these [4+2] cycloadditions. The stereospecific cis 1,4-addition of a cisoid conjugated diene to the dienophile is a key feature of this reaction. caltech.edu The formation of new carbon-carbon bonds in a predictable stereospecific manner gives the Diels-Alder reaction great utility in organic synthesis. caltech.edu

A variation of this is the hetero-Diels-Alder reaction, where one or more heteroatoms are part of the diene or dienophile. For example, a tandem transetherification–intramolecular hetero-Diels–Alder reaction has been reported using a mixture of (E,Z)-ethyl 2-nitro-3-ethoxyacrylate with δ,ε-unsaturated alcohols. researchgate.netglobalauthorid.com This highlights the versatility of substituted ethyl 2-ethoxyacrylate derivatives in constructing complex heterocyclic frameworks.

[2+2] Cycloaddition Pathways

While less common than Diels-Alder reactions, ethyl 2-ethoxyacrylate can also undergo [2+2] cycloaddition reactions. These reactions typically occur under photochemical conditions or with highly reactive species like ketenes. For example, chiral 2-(alk-1-enyl)dihydrooxazoles undergo a stereoselective asymmetric hetero-Diels–Alder reaction with diphenylketene (B1584428) to give ketene (B1206846) O,N-acetals. thieme-connect.de

Reactions with Nucleophilic and Electrophilic Species

The electron-withdrawing nature of the ester group in ethyl 2-ethoxyacrylate polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of its applications in synthesis.

A common reaction is the Michael addition, where a nucleophile adds to the β-carbon of the acrylate. This reaction is a cornerstone of carbon-carbon bond formation. smolecule.com The mechanism of action of ethyl 3-ethoxyacrylate involves its reactivity with various nucleophiles and electrophiles, with nucleophilic addition and substitution being common pathways. For instance, the reaction of ethyl 2-cyano-3-ethoxyacrylate with 3-ethoxyaniline (B147397) can proceed via a direct conjugate addition. Similarly, a detailed mechanistic study of the reaction between methyl hydrazine (B178648) and ethyl 2-cyano-3-ethoxyacrylate showed that addition/elimination produced Michael adducts. chim.it

The ethoxy group on ethyl 2-ethoxyacrylate can also be a site for reaction. For example, it can be substituted by other nucleophiles.

Mechanistic Elucidation of Non-Polymerization Transformations

Understanding the mechanisms of the reactions of ethyl 2-ethoxyacrylate is crucial for controlling reaction outcomes and designing new synthetic strategies.

Transition State Analysis

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the transition states of reactions involving acrylate derivatives. These studies can model charge distribution to predict regioselectivity in reactions. For instance, in the context of enzyme inhibition, transition state analogs of molecules synthesized from ethyl 2-cyano-3-ethoxyacrylate have been studied to understand their binding to enzyme active sites. pnas.orgpnas.org The analysis of these transition state analogs helps in understanding how the enzyme distorts the inhibitor to achieve a geometry close to the transition state. pnas.org Computational elucidation of a synthetic scheme for the drug Dasatinib, starting from (E)-ethyl-3-ethoxy acrylate, involved calculating the energy of reactants, intermediates, and products using DFT to show that the proposed scheme could follow an easy path with a low activation energy barrier. sciencepublishinggroup.com

Intermediate Characterization

The isolation and characterization of reaction intermediates provide valuable insights into reaction mechanisms. For instance, in the synthesis of pyrazole (B372694) derivatives from the reaction of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate, the intermediate was isolated and its structure confirmed by X-ray crystallography. tandfonline.com In another study, the reaction of methyl hydrazine with ethyl 2-cyano-3-ethoxyacrylate was shown to produce kinetically and thermodynamically favored Michael adducts, which could be equilibrated under different conditions to control the final product. chim.it The synthesis of certain pharmaceuticals involves the use of ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate as an intermediate.

Below is an interactive table summarizing some of the reactions of ethyl 2-ethoxyacrylate and its derivatives.

| Reaction Type | Reactant(s) | Product Type | Reference(s) |

| Diels-Alder | Ethyl 2-cyano-3-ethoxyacrylate, Diene | Complex cyclic molecules | smolecule.com |

| Hetero-Diels-Alder | (E,Z)-Ethyl 2-nitro-3-ethoxyacrylate, δ,ε-Unsaturated alcohol | Functionalized trans-fused bicyclic nitronates | researchgate.netglobalauthorid.com |

| Michael Addition | Ethyl 2-cyano-3-ethoxyacrylate, Nucleophile | Michael adducts | smolecule.comchim.it |

| Conjugate Addition | Ethyl 2-cyano-3-ethoxyacrylate, 3-Ethoxyaniline | Substituted acrylate | |

| Cyclocondensation | Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate (from ethyl 2-cyano-3-ethoxyacrylate), Urea/Thiourea | Pyrazolo[3,4-d]pyrimidine derivatives | tandfonline.com |

Polymerization Science and Kinetics of Ethyl 2 Ethoxy Acrylate

Homopolymerization of Ethyl 2-Ethoxy Acrylate (B77674)

The homopolymerization of acrylates like ethyl 2-ethoxy acrylate can proceed through several mechanisms, including conventional free-radical pathways and spontaneous thermal initiation. These processes dictate the final polymer's molecular weight, architecture, and properties.

Free-radical polymerization is a primary method for producing polyacrylates. The process involves initiation, propagation, and termination steps. uvebtech.com For acrylate monomers, the kinetics are influenced by several factors, including the reactivity of the propagating radical and the potential for side reactions. mdpi.com Acrylate polymerizations are known to be associated with intramolecular and intermolecular hydrogen transfer reactions, leading to the formation of tertiary mid-chain radicals (MCRs). researchgate.net This occurs when a secondary propagating radical abstracts a hydrogen atom from the polymer backbone. monash.edu

These MCRs can lead to significant branching in the polymer structure and can also undergo a process known as β-scission, which results in the formation of a macromonomer with a terminal double bond and a new chain-end radical. researchgate.netmonash.edu The propensity for these transfer reactions, particularly a "backbiting" reaction involving a six-membered transition state, is a key characteristic of acrylate polymerization. mdpi.commonash.edu While specific kinetic studies for this compound are not extensively detailed, its behavior is expected to be analogous to other alkyl acrylates like n-butyl acrylate and 2-ethylhexyl acrylate, where such backbiting reactions significantly influence the polymerization rate and final polymer architecture. mdpi.com

At elevated temperatures (typically above 120-130°C), alkyl acrylates can undergo spontaneous thermal polymerization without the need for an external initiator. researchgate.netwpmucdn.com This self-initiation is a critical phenomenon in the high-temperature production of low molecular weight acrylic resins. wpmucdn.com Investigations using techniques like electrospray ionization Fourier transform mass spectrometry (ESI-FTMS) on polymers from spontaneous polymerization have shown no evidence of initiator fragments, confirming that initiation arises from the monomer itself. wpmucdn.com

Theoretical studies, particularly on ethyl acrylate (EA) and n-butyl acrylate (nBA), have elucidated the mechanism of self-initiation. acs.orgacs.orgnih.gov The process is believed to begin with the reaction of two monomer molecules to form a diradical intermediate. wpmucdn.com This diradical can exist in either a singlet or a longer-lived triplet state. wpmucdn.com

The most favorable pathway for generating the monoradicals that initiate polymerization involves the triplet diradical. acs.orgacs.org A low-energy mechanism has been identified where a third monomer molecule abstracts a hydrogen atom from this triplet diradical species, resulting in the formation of two monoradicals that can then propagate to form polymer chains. acs.orgacs.orgnih.gov Computational studies have confirmed that the structures of these monoradicals correlate with the chain-initiating species detected in mass spectrometry analyses of spontaneously polymerized EA and nBA. acs.orgacs.org Therefore, it is concluded that this self-initiation mechanism is the most probable initiating pathway in the spontaneous thermal polymerization of alkyl acrylates. acs.orgnih.gov

The formation of dimers is a key step in the self-initiation process. Two primary types of cycloaddition reactions are considered: the [4+2] Diels-Alder reaction and the [2+2] cycloaddition. acs.orgacs.org For ethyl acrylate, theoretical calculations show that Diels-Alder adducts (specifically 6-ethoxy-2-ethoxycarbonyl-3,4-dihydro-2H-pyran) can form on the singlet potential energy surface via a concerted pathway. acs.orgacs.orgnih.gov

Simultaneously, the formation of cyclobutane (B1203170) derivatives (diethyl cyclobutane-1,2-dicarboxylate) can occur through a nonconcerted pathway involving a diradical transition state on the singlet surface. acs.orgacs.orgnih.gov However, the crucial step for polymerization initiation is the intersystem crossing of the singlet diradical to a more stable triplet diradical. wpmucdn.comacs.org This triplet diradical intermediate is considered the key species that reacts with another monomer molecule to generate the initiating monoradicals. wpmucdn.comacs.org While cyclobutane dimers have not been experimentally detected in significant quantities in spontaneously polymerized alkyl acrylates, the triplet diradical is strongly indicated as the central intermediate in the generation of initiating species. wpmucdn.comacs.org

To synthesize well-defined polymers with controlled molecular weights and low polydispersity, controlled/living polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most versatile and widely used methods for functional monomers. acs.orgwseas.org

RAFT polymerization has been successfully applied to a wide range of acrylate and methacrylate (B99206) monomers, offering excellent control over polymer architecture. wseas.org The choice of RAFT agent, or chain transfer agent (CTA), is crucial and depends on the specific monomer being polymerized. wseas.orgresearchgate.net For example, functional acrylic copolymers have been synthesized via RAFT mini-emulsion polymerization using a 2-cyano 2-propyldodecyldithiocarbonate CTA. aip.org

ATRP has also proven effective for the controlled polymerization of functional acrylates and methacrylates. doi.orgnih.gov The technique typically uses a transition metal complex, such as copper bromide (CuBr) with a ligand like N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA), to reversibly activate and deactivate the growing polymer chains. doi.orgnih.gov This method has been used to polymerize monomers structurally similar to this compound, such as 2-methoxy ethyl acrylate and 2-(methoxyethoxy)ethyl methacrylate, yielding well-defined polymers and block copolymers. doi.orgnih.govmdpi.com The combination of ATRP with other chemical transformations like "click chemistry" has opened up extensive possibilities for creating advanced functional materials. nih.govnih.govresearchgate.net

| Monomer | Polymerization Technique | Initiator/Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| 2-Methoxy Ethyl Acrylate (MEA) | ATRP | MBP / CuBr / PMDETA | Well-controlled polymerization, initiator efficiency investigated. | doi.org |

| 2-(Methoxyethoxy)ethyl Methacrylate (DMEEMA) | ATRP | EiBuBr / CuBr / PMDETA | Successful synthesis of polystyrene-b-PDMEEMA block copolymers. | nih.govmdpi.com |

| Functional Acrylates (e.g., VTES, GMA) | RAFT Mini-emulsion | AIBN / 2-cyano 2-propyldodecylthiocarbonate (CTA) | High conversion, molecular weights close to theoretical values. | wseas.org |

| 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate (AzTEGMA) | ATRP | EBiB / CuBr / BPY | Well-controlled polymerization achieved by lowering reaction temperature. | nih.gov |

Spontaneous Thermal Polymerization Mechanisms

Copolymerization of this compound with Co-Monomers

Copolymerization is a versatile strategy to tailor the properties of polymeric materials by combining two or more different monomers. sfdchem.comsapub.org this compound can be copolymerized with other monomers to modify properties such as flexibility, adhesion, or glass transition temperature. sfdchem.com

A pertinent example is the free-radical copolymerization of the structurally similar monomer 2-ethoxyethyl methacrylate (2-EOEMA) with methyl methacrylate (MMA). sapub.orgresearchgate.net In this system, studies were conducted using 2,2-azo-bisisobutyronitrile (AIBN) as the initiator. sapub.orgresearchgate.net The monomer reactivity ratios, which describe the relative reactivity of a growing polymer chain radical for adding the same or the other type of monomer, were determined using the Fineman-Rose (F-R) and Kelen-Tudos (K-T) methods. sapub.org The product of the reactivity ratios (r₁r₂) provides insight into the monomer distribution in the copolymer chain. researchgate.net For the MMA/2-EOEMA system, the r₁r₂ value was found to be less than 1, indicating the formation of a random copolymer. researchgate.net The calculated reactivity ratios suggested that 2-EOEMA is slightly more reactive than MMA in this specific copolymerization. sapub.org This type of data is essential for predicting copolymer composition at different monomer feed ratios and for designing polymers with specific properties.

| Method | r₁ (MMA) | r₂ (2-EOEMA) | r₁r₂ | Reference |

|---|---|---|---|---|

| Fineman-Rose (F-R) | 0.8436 | 0.7751 | 0.6539 | sapub.org |

| Kelen-Tudos (K-T) | 0.8436 | 0.7751 | 0.6539 | sapub.org |

Reactivity Ratios Determination (e.g., Fineman-Rose, Kelen-Tudos Methods)

The reactivity ratios of monomers in a copolymerization system are key parameters that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios, denoted as r1 and r2, are crucial for predicting the composition of the resulting copolymer from the monomer feed composition. Standard methods for determining reactivity ratios include the Fineman-Rose (F-R) and Kelen-Tudos (K-T) methods, which are graphical techniques that linearize the copolymerization equation. sapub.orgrsc.org

In a study of the free-radical copolymerization of methyl methacrylate (MMA, M1) with a structurally similar monomer, 2-ethoxyethyl methacrylate (2-EOEMA, M2), in a 1,4-dioxane (B91453) solution initiated by 2,2-azo-bisisobutyronitrile (AIBN), the reactivity ratios were determined using both the Fineman-Rose and Kelen-Tudos methods. sapub.org The copolymer composition was ascertained using IR spectroscopy. The calculated mean reactivity ratios were found to be r1 (MMA) = 0.8436 and r2 (2-EOEMA) = 0.7751. sapub.org The product of these reactivity ratios (r1r2 = 0.6614) is less than 1, which suggests the formation of a random copolymer. sapub.org

Table 1: Reactivity Ratios for the Copolymerization of Methyl Methacrylate (M1) and 2-Ethoxyethyl Methacrylate (M2) sapub.org

| Method | r1 (MMA) | r2 (2-EOEMA) | r1 * r2 |

| Fineman-Rose | 0.85 | 0.78 | 0.663 |

| Kelen-Tudos | 0.8372 | 0.7702 | 0.6448 |

| Mean | 0.8436 | 0.7751 | 0.6614 |

These values indicate that both propagating radicals show a slight preference for adding the other monomer over their own, leading to a degree of alternation within the polymer chain.

Influence of Co-Monomer Structure on Polymerization Behavior

For acrylate and methacrylate monomers, the nature of the ester alkyl group can impact polymerization kinetics. For instance, increasing the size of a flexible alkyl ester group can shield the reactive center, potentially altering the local monomer concentration at the site of the growing radical chain. goettingen-research-online.de In the case of this compound, the presence of the ether linkage in the side chain introduces polarity and flexibility, which can influence its interactions with different co-monomers.

When copolymerized with a non-polar monomer like styrene, the difference in polarity between the acrylate and the aromatic monomer can lead to a tendency towards alternation. In contrast, when copolymerized with another acrylate or methacrylate, the similarities in structure and reactivity may result in a more random incorporation of monomer units, as seen in the case of 2-EOEMA and MMA. sapub.org The specific reactivity ratios will, however, depend on the subtle electronic and steric differences between this compound and the chosen co-monomer. For example, in the copolymerization of 2-ethylhexyl acrylate with styrene, the reported reactivity ratios vary depending on the polymerization method, highlighting the sensitivity of these values to reaction conditions. frontiersin.org

Compositional Heterogeneity and Monomer Sequence Distribution

Compositional heterogeneity and the distribution of monomer sequences along the copolymer chain are direct consequences of the monomer reactivity ratios and the monomer feed composition. sapub.org These microstructural features have a profound influence on the macroscopic properties of the copolymer.

For the copolymerization of MMA and 2-EOEMA, the reactivity ratios (r1 < 1 and r2 < 1) indicate the formation of a random copolymer. sapub.org Statistical methods based on these reactivity ratios can be used to calculate the probability of finding specific monomer sequences (dyads, triads, etc.) in the polymer chain. The distribution of monomer sequences can be described by the following probabilities:

P11: Probability of a growing chain ending in M1 adding another M1.

P12: Probability of a growing chain ending in M1 adding an M2.

P22: Probability of a growing chain ending in M2 adding another M2.

P21: Probability of a growing chain ending in M2 adding an M1.

These probabilities are functions of the reactivity ratios and the monomer feed mole fractions. For the MMA/2-EOEMA system, the calculated monomer sequence distributions indicate a predominantly random arrangement of the monomer units, with a slightly higher incorporation of 2-EOEMA units in the polymer chain, suggesting it is marginally more reactive than MMA in this specific system. sapub.org This leads to a copolymer with a certain degree of randomness, but not a perfectly alternating structure. The azeotropic composition for this system was found to be 0.5898 (mole fraction of MMA in the feed), below which the copolymer is richer in MMA and above which it is richer in 2-EOEMA. sapub.org

Polymerization Kinetics and Thermodynamics

Bulk Polymerization Kinetics (e.g., DSC Applications)

Bulk polymerization, carried out in the absence of a solvent, is often studied using techniques like Differential Scanning Calorimetry (DSC). DSC can monitor the heat evolved during the exothermic polymerization reaction, which is directly proportional to the rate of polymerization.

In a study on the bulk polymerization of the similar monomer 2-ethoxyethyl methacrylate (EEMA), it was observed that the gel effect, or autoacceleration, occurs at very low monomer conversions. researchgate.net The gel effect is a phenomenon where the polymerization rate increases significantly due to a decrease in the termination rate constant, which is caused by the increasing viscosity of the medium hindering the diffusion of large polymer radicals.

Solution Polymerization Kinetics

Solution polymerization involves the use of a solvent to control viscosity, facilitate heat removal, and modify the polymerization kinetics. The choice of solvent can influence the reaction rate and the properties of the resulting polymer.

The solution polymerization kinetics of 2-ethoxyethyl methacrylate (EEMA) have been investigated in dioxane. researchgate.net It was found that at monomer concentrations equal to or lower than 1 mol L-1, the gel effect was not detected. researchgate.net This indicates that in dilute solutions, the polymer chains remain sufficiently mobile, and the termination reactions are not significantly diffusion-controlled. The solvent can also participate in chain transfer reactions, which would affect the molecular weight of the resulting polymer.

Thermodynamic Aspects of Polymerization Propagation

The propagation step in chain polymerization is governed by thermodynamic principles. The feasibility of polymerization is determined by the change in Gibbs free energy (ΔG_p), which is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the equation:

ΔG_p = ΔH_p - TΔS_p

For polymerization to be thermodynamically favorable, ΔG_p must be negative.

The enthalpy of polymerization (ΔH_p) for vinyl monomers is generally negative and exothermic, primarily due to the conversion of a weaker π-bond in the monomer to a stronger σ-bond in the polymer chain. libretexts.org For a typical acrylate monomer, this value is around -20 kcal/mol. libretexts.org

The entropy of polymerization (ΔS_p) is almost always negative because the random arrangement of individual monomer molecules is converted into a more ordered, long-chain polymer structure, resulting in a loss of translational degrees of freedom. libretexts.org

Because the entropy term is negative, the -TΔS_p term is positive and unfavorable for polymerization. As the temperature (T) increases, this unfavorable entropic contribution becomes more significant. At a certain temperature, known as the ceiling temperature (T_c), ΔG_p becomes zero, and above this temperature, polymerization is no longer thermodynamically favorable. The ceiling temperature is defined as:

T_c = ΔH_p / ΔS_p

Theoretical and Computational Studies in Polymerization

Theoretical and computational chemistry offers profound insights into reaction mechanisms that are often difficult to capture through experimental methods alone. For acrylates, these studies can elucidate the energetics of initiation, propagation, and termination steps, providing a molecule-level view of the polymerization process.

Density Functional Theory (DFT) for Reaction Pathways

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In polymerization science, DFT is instrumental in calculating the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows researchers to map out the most likely reaction pathways for monomer addition and other competing reactions.

For related compounds such as ethyl acrylate and other simple alkyl acrylates, DFT studies have been performed to understand thermal self-initiation mechanisms and to calculate the energy barriers for various reaction steps. wpmucdn.com However, no such specific DFT calculations detailing the reaction pathways for the polymerization of this compound have been published.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a critical computational technique that provides a comprehensive landscape of the energy of a chemical system as a function of the positions of its atoms. By mapping the PES for a polymerization reaction, scientists can identify the lowest energy paths from reactants to products, locate transition states, and understand the kinetic and thermodynamic feasibility of different mechanistic routes.

Detailed PES maps are computationally intensive and are typically generated for fundamental monomer systems. While the principles of PES mapping are well-established in the study of acrylate polymerization, specific surfaces for this compound are absent from the current body of scientific literature.

Quantum Chemical Calculations of Initiating Species

The nature of the initiating species is fundamental to controlling the entire polymerization process. Quantum chemical calculations are employed to determine the electronic properties, stability, and reactivity of radicals or ions that initiate the polymer chain. These calculations can predict the efficiency of different initiators and the likelihood of side reactions.

Studies on other acrylates have utilized quantum chemistry to investigate the formation and behavior of initiating radicals. wpmucdn.com These theoretical explorations have been crucial in confirming or proposing initiation mechanisms. wpmucdn.com Unfortunately, dedicated quantum chemical studies on the specific species that initiate the polymerization of this compound are not available.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Ethoxy Acrylate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the elucidation of the chemical structure of ethyl 2-ethoxy acrylate (B77674) and for determining the microstructure of its polymers.

The ¹H NMR spectrum of ethyl 2-ethoxy acrylate is expected to exhibit characteristic signals corresponding to the various proton environments in the molecule. Based on the analysis of structurally similar compounds and general chemical shift principles, the predicted ¹H NMR spectral data are presented below.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ (cis to C=O) | ~6.1 | dd | ~10.4, 1.5 |

| =CH₂ (trans to C=O) | ~6.4 | dd | ~17.3, 1.5 |

| =CH- | ~5.9 | dd | ~17.3, 10.4 |

| -O-CH₂-CH₃ | ~4.2 | q | ~7.1 |

| -O-CH₂-CH₃ | ~1.3 | t | ~7.1 |

| =C-O-CH₂-CH₃ | ~3.9 | q | ~7.0 |

| =C-O-CH₂-CH₃ | ~1.4 | t | ~7.0 |

Note: These are predicted values and may vary slightly in experimental conditions.

For poly(this compound), the ¹H NMR spectrum would show significant broadening of the signals due to the restricted mobility of the polymer chains. The sharp peaks of the vinyl protons (~5.9-6.4 ppm) would disappear upon polymerization. The microstructure of the polymer, specifically its tacticity (the stereochemical arrangement of the chiral centers in the polymer backbone), can be investigated by analyzing the splitting patterns of the backbone methylene (B1212753) (-CH₂-) and methine (-CH-) protons. High-resolution NMR is often required to resolve the signals corresponding to different stereochemical arrangements (isotactic, syndiotactic, and atactic).

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The predicted chemical shifts for the different carbon atoms are detailed in the table below.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~166 |

| =CH₂ | ~128 |

| =CH- | ~130 |

| -O-CH₂-CH₃ | ~60 |

| -O-CH₂-CH₃ | ~14 |

| =C-O-CH₂-CH₃ | ~67 |

| =C-O-CH₂-CH₃ | ~15 |

Note: These are predicted values and may vary slightly in experimental conditions.

Upon polymerization, the signals for the sp² carbons of the double bond (~128-130 ppm) will be replaced by signals for the sp³ carbons of the polymer backbone, which are expected to appear in the range of 35-45 ppm. The chemical shifts of the backbone carbons are sensitive to the stereochemical configuration of the polymer chain, and analysis of these signals can provide quantitative information about the tacticity of poly(this compound).

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and in determining the connectivity and spatial relationships between atoms. iupac.orgyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the vinyl protons and the coupling between the protons of the ethyl groups. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comgithub.io It would be used to definitively assign each proton signal to its corresponding carbon atom in the this compound molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. iupac.orgyoutube.com For instance, HMBC would show a correlation between the carbonyl carbon and the protons of the ester ethyl group, confirming the ester linkage.

In the context of poly(this compound), these 2D NMR techniques are crucial for elucidating the complex, overlapping signals in the polymer spectrum and for a detailed analysis of the polymer's microstructure, including monomer sequencing in copolymers. iupac.org

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to study conformational isomers.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups. The table below lists the predicted key vibrational modes.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| C=O stretch | ~1720 | IR (strong), Raman (moderate) |

| C=C stretch | ~1635 | IR (moderate), Raman (strong) |

| =C-H stretch | ~3020-3080 | IR (moderate), Raman (moderate) |

| C-H stretch (alkyl) | ~2850-3000 | IR (strong), Raman (strong) |

| C-O-C stretch (ester) | ~1150-1250 | IR (strong), Raman (weak) |

| C-O-C stretch (ether) | ~1100 | IR (strong), Raman (weak) |

Upon polymerization of this compound, the most significant change in the vibrational spectra would be the disappearance of the bands associated with the vinyl group (C=C stretch at ~1635 cm⁻¹ and =C-H stretch at ~3020-3080 cm⁻¹). The strong C=O stretching band would remain, although its position might shift slightly due to the change in the chemical environment.

Acrylate esters can exist as a mixture of conformational isomers, primarily due to rotation around the C-C and C-O single bonds. These conformers, such as the s-cis and s-trans isomers with respect to the C=C-C=O dihedral angle, may have distinct vibrational frequencies. By analyzing the vibrational spectra, potentially at different temperatures, it may be possible to identify the presence of different conformers and to determine their relative stabilities. Computational studies can aid in assigning specific vibrational bands to particular conformations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk

The this compound molecule contains an α,β-unsaturated ester functional group. This conjugated system of a carbon-carbon double bond (C=C) and a carbonyl group (C=O) acts as a chromophore—the part of the molecule responsible for absorbing UV light. cutm.ac.in The absorption of UV radiation by this chromophore results in the promotion of valence electrons from lower energy molecular orbitals (MOs) to higher energy MOs.

The primary electronic transitions observed for chromophores like the one in this compound are:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-intensity, with molar absorptivity (ε) values ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For α,β-unsaturated esters, these absorptions are usually found in the 200-250 nm region of the UV spectrum.

n → π* (n to pi-star) transitions: This type of transition involves moving an electron from a non-bonding orbital (the lone pairs on the oxygen atoms) to a π* antibonding orbital. These transitions are characteristically of low intensity (ε = 10 to 100 L mol⁻¹ cm⁻¹) and occur at longer wavelengths compared to π → π* transitions for the same chromophore. shu.ac.ukcutm.ac.in

The position and intensity of these absorption bands can be influenced by the solvent polarity. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity.

| Chromophore Type | Transition | Typical λmax (nm) | Typical ε (L mol-1 cm-1) |

|---|---|---|---|

| α,β-Unsaturated Ester | π → π | ~200 - 250 | 1,000 - 10,000 |

| α,β-Unsaturated Ester | n → π | ~280 - 320 | 10 - 100 |

Computational quantum chemistry provides essential tools for predicting and interpreting the electronic spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, offering a balance between computational cost and accuracy. mdpi.comcecam.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands (molar absorptivity). mdpi.com This method allows for the assignment of specific spectral bands to distinct electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For a molecule like this compound, TD-DFT can help differentiate between the π → π* and n → π* transitions and predict how structural modifications would affect the UV-Vis spectrum. Studies on similar acrylate compounds have demonstrated a satisfactory correlation between TD-DFT-calculated spectra and experimental results. nih.gov

Mass Spectrometry (MS) for Mechanistic Insights and Polymer Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to identify unknown compounds, quantify known materials, and elucidate molecular structure and chemical properties.

The polymerization of acrylate monomers can involve complex reaction pathways, including secondary reactions that lead to branching or the formation of various byproducts. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation. When coupled with high-resolution mass analyzers like Fourier-Transform Mass Spectrometry (FTMS), it becomes a powerful tool for obtaining detailed product spectra from polymerization reactions. acs.orgacs.org

While specific ESI-FTMS studies on this compound polymerization are not widely published, research on analogous systems, such as the free radical polymerization of butyl acrylate, demonstrates the capability of this technique. acs.org In such studies, ESI-MS has been used to identify a wide range of species in the final polymer product, including:

Polymers formed through standard termination by combination. acs.org

Products resulting from β-scission (backbiting) reactions, which lead to the formation of mid-chain radicals and subsequent branching. acs.org

Macromolecules with different end-groups derived from initiators and chain transfer agents. acs.org

By quantifying the relative abundance of these different species under various reaction conditions (e.g., temperature, monomer concentration), researchers can gain critical insights into the underlying polymerization mechanism and kinetics. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a premier technique for the characterization of synthetic polymers. nih.gov It provides detailed information on the absolute molecular weight distribution and allows for the identification of polymer end-groups. sigmaaldrich.com In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the polymer chains, typically as singly charged ions. sigmaaldrich.com

The resulting mass spectrum displays a distribution of peaks, where each peak corresponds to a specific polymer chain length (n-mer) complexed with a cation (e.g., Na⁺ or K⁺). The mass of each peak is given by:

m/z = (n × MRU) + MEG + Mion

where:

n is the degree of polymerization (number of repeat units)

MRU is the mass of the monomer repeating unit

MEG is the total mass of the end-groups

Mion is the mass of the ionizing cation

From the intensity distribution of these peaks, key molecular weight averages can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.

Dispersity (Đ): The ratio Mw/Mn, which indicates the breadth of the molecular weight distribution. A value close to 1.0 signifies a very narrow distribution. sigmaaldrich.com

MALDI-TOF MS has been successfully applied to various polyacrylates to confirm their molecular weights, low dispersity (for polymers made via controlled radical polymerization), and end-group structures. ias.ac.inresearchgate.net

| Parameter | Description | Information Obtained |

|---|---|---|

| Mn (Number-Average Molecular Weight) | Statistical average molecular weight of all polymer chains. | Calculated from the peak distribution in the MALDI spectrum. |

| Mw (Weight-Average Molecular Weight) | Average molecular weight where chains contribute in proportion to their size. | Calculated from the peak distribution, sensitive to higher mass chains. |

| Đ (Dispersity) | Ratio of Mw/Mn, indicating the breadth of the distribution. | Đ = 1 indicates monodisperse; > 1 indicates polydisperse. |

| End-Group Analysis | Identification of the chemical groups at the ends of the polymer chains. | Determined from the mass difference between the observed peak mass and the calculated mass of the repeating units (n × MRU). sigmaaldrich.com |

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays strikes a crystal and diffracts into many specific directions. From the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

For the polymer, poly(this compound), it is expected to be largely amorphous, similar to many other polyacrylates. wikipedia.org Amorphous polymers lack long-range order, resulting in broad, diffuse halos in an XRD pattern rather than sharp Bragg peaks. However, under specific conditions or through specific polymerization techniques, some degree of crystallinity can be induced. For instance, studies on the solid-state polymerization of alkali acrylates have shown that the reaction can be controlled by the geometry of the monomer crystal lattice, though the resulting polymer phase is often amorphous. osti.gov Without experimental data, the specific crystalline structure, if any, of poly(this compound) remains uncharacterized.

Single Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. rsc.org By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern of spots is generated. rsc.org The angles and intensities of these diffracted beams are directly related to the electron density distribution within the crystal, allowing for the elucidation of bond lengths, bond angles, and torsional angles that define the molecule's conformation. rsc.org This technique provides an unambiguous three-dimensional model of the molecule as it exists in the solid state.

In the absence of specific single-crystal X-ray diffraction data for this compound, an examination of the crystal structure of a related compound, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, offers a pertinent case study. Research on this molecule reveals that the ethyl fragment can exhibit conformational disorder, where it occupies multiple positions within the crystal lattice. This is a common phenomenon for flexible alkyl chains in the solid state. Specifically, the ethoxy oxygen and the adjacent methylene carbon atoms were modeled over two different crystallographic sites, each with a 50% occupancy. This indicates that in the crystalline form, the ethyl group is not rigidly fixed but rather exists in at least two distinct, energetically similar conformations. Such findings suggest that if this compound were to be crystallized, similar conformational flexibility in its ethoxyethyl side chain would be a strong possibility.

Crystallographic Data Interpretation and Intermolecular Interactions

The interpretation of crystallographic data extends beyond the conformation of a single molecule to encompass the network of intermolecular interactions that govern the crystal packing. These non-covalent interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the material.

For ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the crystal packing is primarily directed by weak C—H⋯O and C—H⋯N hydrogen bonds. These interactions link molecules into inversion dimers, which then propagate into infinite chains. The three-dimensional supramolecular architecture is further stabilized by van der Waals forces. The planarity of the core molecule facilitates these interactions.

The following table summarizes hypothetical crystallographic parameters for this compound, based on typical values for small organic molecules and insights from related structures. It is important to note that this is a predictive representation and awaits experimental verification.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.0-1.2 |

| Hydrogen Bond Types | C—H···O |

Advanced Analytical Methodologies for Characterization of Ethyl 2 Ethoxy Acrylate and Its Polymeric Systems

Chromatographic Techniques

Chromatography is an essential analytical tool for separating, identifying, and quantifying the components of a mixture. For ethyl 2-ethoxy acrylate (B77674) and its polymers, various chromatographic methods are utilized to assess monomer purity, detect impurities, and characterize the resulting polymeric systems.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds, making it ideal for assessing the purity of ethyl 2-ethoxy acrylate monomer and identifying any volatile impurities. kelid1.irresearchgate.net A representative sample is vaporized and introduced into a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. kelid1.ir An inert carrier gas transports the components through the column to a detector. kelid1.ir

The primary application of GC in this context is to quantify the monomer and detect residual starting materials, by-products, or inhibitors. Common impurities in acrylate esters include alcohols and other esters. kelid1.ir Flame Ionization Detectors (FID) are frequently used for their high sensitivity to organic compounds. researchgate.netbrjac.com.br For more definitive identification of unknown volatiles, GC is often coupled with Mass Spectrometry (GC-MS). nih.gov Method validation typically ensures selectivity, linearity, accuracy, and precision, with limits of detection (LOD) and quantification (LOQ) often in the parts-per-million (ppm) range. researchgate.netbrjac.com.br

Table 1: Typical GC-FID Parameters for Acrylate Monomer Analysis This table is interactive. Click on the headers to sort.

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) | brjac.com.br |

| Carrier Gas | Nitrogen or Helium | kelid1.ir |

| Injector Temperature | 250 °C | brjac.com.br |

| Detector Temperature | 275 °C (FID) | brjac.com.br |

| Oven Program | Initial 40°C (4 min), ramp 4°C/min to 68°C, ramp 3°C/min to 92°C | brjac.com.br |

| Injection Volume | 1.0 - 2.0 µL | brjac.com.br |

| Split Ratio | 1:25 | brjac.com.br |

High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of non-volatile or thermally labile components that are not suitable for GC analysis. e3s-conferences.org This includes oligomers, additives, inhibitors, and degradation products in both the monomer and polymer systems. The technique separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase. e3s-conferences.org

In the analysis of acrylate systems, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as an acetonitrile-water mixture. e3s-conferences.org A Diode Array Detector (DAD) is often used for detection, as acrylates typically exhibit maximum ultraviolet absorption around 210 nm. e3s-conferences.org HPLC offers the advantage of avoiding high temperatures that could cause self-polymerization of reactive monomers. e3s-conferences.org Furthermore, preparative LC techniques can be used to isolate and purify specific components for further structural analysis. nih.gov

Table 2: Example HPLC Conditions for Acrylate Analysis This table is interactive. Click on the headers to sort.

| Parameter | Condition | Source |

|---|---|---|

| Column | ZORBAX SB-AQ (250 mm x 4.6 mm, 5 µm) | e3s-conferences.org |

| Mobile Phase | Acetonitrile/Water Gradient | e3s-conferences.org |

| Detector | Diode Array Detector (DAD) | e3s-conferences.org |

| Wavelength | 210 nm | e3s-conferences.org |

| Linear Range | 0.01 - 10.0 mg/L | e3s-conferences.org |

| Correlation Coefficient (R²) | > 0.999 | e3s-conferences.org |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers, including poly(this compound). ias.ac.inmdpi.com This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first as they are excluded from the pores of the column's porous gel packing material, while smaller molecules take a longer path through the pores and elute later. mdpi.com

GPC analysis provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). ias.ac.in The PDI is a measure of the breadth of the molecular weight distribution. A narrow PDI is often indicative of a controlled polymerization process. ias.ac.in The system is typically calibrated using polymer standards, such as polystyrene, to correlate elution time with molecular weight. ias.ac.in

Table 3: Common GPC System Configuration for Polyacrylate Analysis This table is interactive. Click on the headers to sort.

| Component | Specification | Source |

|---|---|---|

| Solvent/Eluent | Tetrahydrofuran (THF) | ias.ac.inmdpi.com |

| Detector | Refractive Index (RI) Detector | mdpi.com |

| Columns | Polystyrene Gel Columns | nih.gov |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Temperature | 40 °C | mdpi.com |

| Calibration Standards | Polystyrene | ias.ac.in |

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for characterizing the thermal behavior of this compound polymers.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time. mit.edu It is widely used to characterize the thermal transitions of polymers. For poly(this compound), DSC can determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. ias.ac.inresearchgate.net The Tg is a critical property that dictates the material's application range. For poly(ethyl acrylate), the Tg is approximately -24°C. scipoly.comwikipedia.org

DSC is also a powerful tool for studying polymerization reactions. nih.govnih.gov The exothermic heat released during the polymerization of this compound can be measured to determine the enthalpy of polymerization (ΔHp). nih.gov By monitoring this heat flow over time under isothermal or dynamic (ramped temperature) conditions, the kinetics of the polymerization, including the rate of reaction and the degree of conversion, can be accurately assessed. nih.govnih.gov

Table 4: Thermal Properties of Polyacrylates Measured by DSC This table is interactive. Click on the headers to sort.

| Property | Description | Typical Value/Observation | Source |

|---|---|---|---|

| Glass Transition (Tg) | Reversible transition from a hard, glassy state to a soft, rubbery state. Appears as a step change in the heat flow curve. | -24 °C for Poly(ethyl acrylate) | scipoly.comwikipedia.org |

| Polymerization Enthalpy (ΔHp) | Heat released during the exothermic polymerization reaction. Measured by integrating the area of the exotherm peak. | Quantifies the extent and rate of monomer conversion. | nih.govnih.gov |

| Crystallization (Tc) | Exothermic process where polymer chains form ordered structures from a melt. | Observed as an exothermic peak upon cooling. | eag.com |

| Melting (Tm) | Endothermic process where a crystalline polymer transitions to an amorphous liquid state. | Observed as an endothermic peak upon heating. | eag.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govnih.gov This technique is essential for determining the thermal stability and degradation profile of poly(this compound). The TGA thermogram plots mass percentage against temperature, showing the temperature ranges where the polymer is stable and where it decomposes. researchgate.net

The onset temperature of decomposition is a key indicator of the material's thermal stability. researchgate.net The derivative of the TGA curve (DTG) shows the rate of mass loss and can reveal whether the degradation occurs in a single step or multiple stages. nih.govmdpi.com Studies on similar polyacrylates, such as poly(2-ethylhexyl acrylate), have shown that degradation can be a multi-step process, influenced by factors like chain mobility. nih.govmdpi.com TGA experiments are typically run under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or under an oxidative atmosphere (e.g., air) to assess oxidative stability. nih.gov

Table 5: TGA Data for Poly(2-ethylhexyl acrylate) at a Heating Rate of 5 °C/min This table is interactive. Click on the headers to sort.

| Parameter | Description | Temperature (°C) | Source |

|---|---|---|---|

| Onset of Degradation | Temperature at which significant mass loss begins. | ~250 °C | nih.gov |

| Multi-stage Degradation | Degradation occurs in distinct steps, indicated by shoulders or multiple peaks in the DTG curve. | First stage: 150 - 370 °C | nih.govmdpi.com |

| Multi-stage Degradation | Degradation occurs in distinct steps, indicated by shoulders or multiple peaks in the DTG curve. | Second stage: 400 - 450 °C | nih.govmdpi.com |

Rheological Studies of Polymeric Systems

The rheological behavior of polymeric systems derived from 2-(2-ethoxyethoxy)ethyl acrylate is a critical aspect influencing their processing and end-use performance. These polymers are known for their flexibility and elastomeric properties, which are direct consequences of their molecular structure. The presence of the ethoxyethoxy side chain imparts significant segmental mobility, leading to a low glass transition temperature (Tg) and characteristic viscoelastic responses.

Rheological studies of polymers containing 2-(2-ethoxyethoxy)ethyl acrylate often focus on understanding their flow characteristics in the melt or solution state, as well as their mechanical response under deformation. This monomer is frequently used as a reactive diluent in formulations for coatings, inks, and adhesives to reduce viscosity and improve flow properties. sfdchem.com The low viscosity of the monomer itself, typically around 6 cP at 25°C, contributes to the processability of these formulations.

Dynamic Mechanical Analysis (DMA) is a powerful technique to probe the viscoelastic properties of these polymeric materials. In a typical DMA experiment, a sinusoidal stress is applied to the sample, and the resulting strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For poly(2-(2-ethoxyethoxy)ethyl acrylate), DMA reveals a gradual decrease in the storage modulus with increasing temperature, which is characteristic of elastomeric materials above their glass transition temperature. smolecule.com A broad maximum in the loss tangent (tan δ = G''/G'), a measure of energy dissipation, is typically observed around the glass transition region. smolecule.com

The viscoelastic properties are also influenced by molecular weight and cross-linking density. Higher molecular weight polymers generally exhibit enhanced elastic recovery and reduced creep. smolecule.com Increasing the cross-link density leads to a higher storage modulus and reduced chain mobility. smolecule.com Stress relaxation studies on poly(2-(2-ethoxyethoxy)ethyl acrylate) have indicated multi-modal relaxation behavior, with faster processes attributed to local segmental motion and slower relaxations related to larger-scale chain rearrangements. smolecule.com

Table 1: Typical Rheological Properties of 2-(2-Ethoxyethoxy)ethyl Acrylate Monomer

| Property | Value | Temperature (°C) |

| Viscosity | 6 mPa·s | 25 |

Note: This table reflects the property of the monomer, which influences the rheology of the resulting polymer formulations.

Surface and Bulk Characterization Techniques for Polymeric Materials

The performance of polymeric materials in many applications is dictated by their surface and bulk properties. A suite of advanced analytical techniques is employed to characterize the topography, morphology, and chemical composition of polymers derived from 2-(2-ethoxyethoxy)ethyl acrylate.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. For polymeric films and coatings based on 2-(2-ethoxyethoxy)ethyl acrylate, AFM is invaluable for visualizing surface features, assessing surface roughness, and identifying the presence of domains or phases with different mechanical properties. The technique can be operated in various modes, including tapping mode, which is particularly suitable for soft polymer surfaces to minimize sample damage. The resulting height and phase images can reveal details about the surface morphology that are not accessible with other microscopic techniques.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the microstructure and morphology of solid materials. In the context of poly(2-(2-ethoxyethoxy)ethyl acrylate) systems, SEM can be used to examine the cross-sectional morphology of films, the structure of polymer blends, or the interface between a coating and a substrate. By scanning a focused beam of electrons across the sample, SEM generates images with information about surface topography and composition. The high depth of field of SEM makes it particularly useful for studying complex three-dimensional structures.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For polymers of 2-(2-ethoxyethoxy)ethyl acrylate, XPS is instrumental in determining the surface chemistry. It can verify the presence of the expected elements (carbon and oxygen) in their specific chemical environments (e.g., C-C, C-O, and O=C-O bonds). This is crucial for understanding surface properties such as wettability, adhesion, and biocompatibility. The sampling depth of XPS is typically in the range of 1-10 nm, making it an ideal tool for analyzing the outermost surface layers of a polymer.

Table 2: Expected Core-Level Binding Energies in XPS for Poly(2-(2-ethoxyethoxy)ethyl acrylate)

| Element | Orbital | Functional Group | Approximate Binding Energy (eV) |

| C | 1s | C-C / C-H | ~285.0 |

| C | 1s | C-O | ~286.5 |

| C | 1s | O=C-O | ~289.0 |

| O | 1s | C-O | ~533.0 |

| O | 1s | O=C-O | ~532.0 |

Note: These are approximate binding energies and can vary slightly depending on the specific chemical environment and instrument calibration.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Spatial Distribution within Polymer Blends

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to image and analyze the molecular composition of surfaces and thin films. In the analysis of polymer blends containing poly(2-(2-ethoxyethoxy)ethyl acrylate), TOF-SIMS can provide detailed information about the spatial distribution of the different polymer components at the surface and in the near-surface region. By bombarding the sample surface with a pulsed primary ion beam, secondary ions are generated and their mass-to-charge ratios are determined by measuring their time of flight to a detector. This allows for the creation of chemical maps of the surface, revealing the lateral distribution of individual polymer chains or additives with high spatial resolution. This is particularly valuable for understanding phase separation, surface segregation, and the interfacial chemistry in multicomponent polymer systems.

Applications in Advanced Materials Science and Polymer Engineering

Development of Polymeric Resins and Coatings

Ethyl 2-ethoxy acrylate (B77674) is integral to the formulation of sophisticated polymeric resins and coatings, where it is utilized as a reactive monomer and a functional additive. guidechem.com Its primary function in these systems is to polymerize, either with itself (homopolymerization) or with other monomers (copolymerization), to form the backbone of the final resin. smolecule.com When incorporated into polymer chains, its ethoxyethyl group acts as an internal plasticizer, imparting significant flexibility and softness to the resulting material. sinocurechem.com

Table 1: Physical and Chemical Properties of Ethyl 2-Ethoxy Acrylate

| Property | Value | Reference(s) |

| CAS Number | 7328-17-8 | guidechem.com |

| Molecular Formula | C₉H₁₆O₄ | chemicalbook.com |

| Molecular Weight | 188.22 g/mol | chemicalbook.com |

| Appearance | Colorless to pale yellow clear liquid | guidechem.com |

| Density | 1.016 g/mL at 25 °C | chemicalbook.com |

| Boiling Point | 95 °C at 5 mm Hg | chemicalbook.com |

| Refractive Index (n20/D) | 1.439 | chemicalbook.com |

| Viscosity | 3-8 cP at 25°C | sinocurechem.com |

| Glass Transition Temp. (Tg) | -56 °C | sinocurechem.com |

In the field of adhesive technology, this compound is a key ingredient for creating formulations with a tailored balance of flexibility and bonding strength. guidechem.com It is widely used as a co-monomer in the synthesis of acrylic adhesives, including pressure-sensitive adhesives (PSAs) used in tapes and labels. specialchem.com The monomer's long, flexible side chain disrupts the rigidity of the polymer backbone, lowering the glass transition temperature (Tg) and resulting in a softer, more pliable adhesive. sinocurechem.com

This inherent flexibility is crucial for applications where the adhesive must conform to irregular surfaces or withstand movement and vibration without bond failure. Furthermore, the polarity introduced by the ether linkages in its structure enhances adhesion to a variety of substrates, including challenging plastics and metals. sinocurechem.com By adjusting the concentration of this compound in the copolymer, formulators can precisely control the final adhesive's tackiness, peel strength, and shear resistance to meet the demands of specific applications. specialchem.com

The molecular characteristics of this compound contribute significantly to its efficacy in film-forming applications, particularly in coatings and polymer emulsions. guidechem.com Polymers synthesized with this monomer exhibit excellent film-forming properties, creating continuous, uniform, and durable films upon curing. smolecule.com The flexibility imparted by the monomer prevents the resulting film from becoming brittle, reducing the likelihood of cracking or peeling over time.

Its hydrophilic and polar nature ensures good wetting and spreading on various surfaces, which is critical for achieving a defect-free finish. chemicalbook.comspecialchem.com In personal care products, this film-forming capability is leveraged to enhance the durability and performance of formulations. specialchem.com The ability to form a cohesive and resilient film is a primary reason for its inclusion in high-performance coatings designed for protective and decorative purposes. guidechem.com

This compound is a prominent monomer in the formulation of ultraviolet (UV) radiation-curable systems. chemicalbook.com Its primary role in this context is that of a photoactive component, meaning it is highly reactive when exposed to UV light. guidechem.com The acrylate functional group within its structure can undergo rapid free-radical polymerization upon exposure to a UV source, typically in the presence of a photoinitiator. guidechem.comsmolecule.com

This rapid curing capability allows for extremely fast processing speeds in industrial applications such as printing inks, wood coatings, and electronics manufacturing. sinocurechem.comchemicalbook.com As a monofunctional monomer, it helps to control the crosslink density of the cured polymer, contributing to flexibility and reducing shrinkage-induced stress. chemicalbook.com While it is a key component in formulations that are cured by UV light, its function is to react and build the polymer structure, not to absorb and dissipate UV energy to protect a substrate from sun damage. Its value lies in its high reactivity to UV radiation, which makes it an efficient photoactive building block for modern, energy-efficient curing technologies. chemicalbook.com

Role in Specialty Monomers and Functional Polymers

The unique structure of this compound positions it as a specialty functional monomer for the synthesis of advanced polymers with tailored properties. The presence of ether linkages in its side chain introduces polarity and hydrophilicity, while the acrylate group provides a site for polymerization. guidechem.comchemicalbook.com This allows polymer chemists to design materials with specific performance characteristics that are not achievable with standard commodity monomers.

Polymers incorporating this compound are noted for their low glass transition temperatures, inherent flexibility, and good adhesion to polar substrates. smolecule.comsinocurechem.com These properties make it a monomer of choice for creating functional polymers used in applications ranging from tough, water-resistant materials to biocompatible surfaces. smolecule.com

Research in advanced energy storage has identified this compound as a component for creating solid polymer electrolytes (SPEs) for high-voltage lithium metal batteries. researchgate.net SPEs are sought after as safer alternatives to traditional liquid electrolytes. In one study, a fluorinated all-solid-state polymer electrolyte was synthesized by copolymerizing 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) with an ethoxylated acrylate monomer. researchgate.net

In this system, the ethoxy-containing acrylate chains, which are structurally analogous to those derived from this compound, play a critical role in ion transport. The ether-oxide groups within these chains help to solvate lithium ions (Li⁺) and promote their movement through the polymer matrix. researchgate.net This function is essential for achieving the high ionic conductivity required for efficient battery performance. The research demonstrated that the inclusion of these flexible, polar chains contributed to enhanced lithium dissociation and ion transportation, highlighting the monomer's potential in the development of next-generation solid-state batteries. researchgate.net

The creation of bioinert surfaces—materials designed to resist non-specific protein adsorption and cell adhesion—is critical in materials science. Polymers derived from this compound are investigated for such applications due to the monomer's inherent chemical properties. smolecule.com The ethoxy groups in its side chain make the resulting polymer surface polar and hydrophilic. chemicalbook.comspecialchem.com